molecular formula C9H19NO B1354676 1-(2-Methylpropyl)piperidin-4-ol CAS No. 79508-91-1

1-(2-Methylpropyl)piperidin-4-ol

Cat. No.: B1354676
CAS No.: 79508-91-1
M. Wt: 157.25 g/mol
InChI Key: OLAFLPHTUVSRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpropyl)piperidin-4-ol is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities and are often used as building blocks in drug synthesis .

Biochemical Analysis

Biochemical Properties

1-(2-Methylpropyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is facilitated by the basic nitrogen atom in the piperidine ring . Additionally, this compound has been shown to interact with lipophilic groups in various ligands, enhancing its binding affinity and specificity .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby preventing infection . This compound also affects calcium mobilization within cells, which is crucial for various cellular functions . Furthermore, this compound has been shown to modulate the expression of genes involved in immune responses, highlighting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the CCR5 receptor through a salt-bridge interaction, which is essential for its inhibitory effect on HIV-1 entry . Additionally, this compound can inhibit or activate various enzymes, depending on the context of its interaction. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can lead to changes in gene expression and cellular function, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of HIV-1 inhibition . These studies have also highlighted the importance of maintaining appropriate storage conditions to preserve the compound’s stability and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit HIV-1 entry without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to certain cell types . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds . This interaction can affect the metabolic flux and levels of metabolites within cells . Additionally, the compound’s hydroxyl group allows it to undergo phase I and phase II metabolic reactions, further influencing its metabolic fate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several key mechanisms. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects . The compound’s lipophilic nature also facilitates its distribution within lipid-rich environments, enhancing its bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with its target molecules effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)piperidin-4-ol typically involves the reaction of piperidine with 2-methylpropyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom in the halide, displacing the halogen and forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methylpropyl)piperidin-4-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylpropyl)piperidin-4-ol is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-(2-methylpropyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)7-10-5-3-9(11)4-6-10/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFLPHTUVSRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508164
Record name 1-(2-Methylpropyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79508-91-1
Record name 1-(2-Methylpropyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.